

# A Comparative Benchmark: BMS-986118 Versus First-Generation GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Agonists of this receptor enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. While first-generation GPR40 agonists validated the therapeutic potential of this target, next-generation compounds such as **BMS-986118** have been developed to optimize efficacy and safety profiles. This guide provides an objective comparison of the preclinical performance of **BMS-986118** against the first-generation GPR40 agonists, TAK-875 and AMG-837, supported by experimental data.

# Differentiated Mechanism of Action: A New Generation of GPR40 Agonism

First-generation GPR40 agonists, including TAK-875 and AMG-837, are partial agonists of the receptor.[1] Their mechanism primarily involves the activation of the Gαq signaling pathway, leading to an increase in intracellular calcium and potentiation of insulin secretion.[2]

In contrast, **BMS-986118** is a potent and selective GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent insulin and incretin (GLP-1) secretion.[2] This is attributed to its ability to engage both  $G\alpha q$  and  $G\alpha s$  signaling pathways, a characteristic of some second-generation agonists. This dual agonism is significant as GLP-1 itself is a potent insulinotropic hormone, thus offering a multi-faceted approach to glycemic control.



### In Vitro Potency and Activity

The in vitro potency of **BMS-986118** has been demonstrated to be comparable or superior to first-generation agonists in assays measuring downstream signaling events. A key differentiator is the full agonistic activity of **BMS-986118**, which translates to a more robust cellular response compared to the partial agonism of earlier compounds.[2]

| Compound   | Target | Assay                                     | Species | EC50 (nM) | Reference |
|------------|--------|-------------------------------------------|---------|-----------|-----------|
| BMS-986118 | GPR40  | IP1<br>Accumulation                       | Human   | 9         | [2]       |
| Mouse      | 4.1    | [2]                                       |         |           |           |
| Rat        | 8.6    | [2]                                       | _       |           |           |
| TAK-875    | GPR40  | IP1<br>Accumulation                       | Human   | 6.6       | [2]       |
| Mouse      | 6.5    | [2]                                       | _       |           |           |
| Rat        | 10.4   | [2]                                       | _       |           |           |
| AMG-837    | GPR40  | Insulin Secretion (isolated mouse islets) | Mouse   | 142       | [1]       |

## In Vivo Efficacy in Preclinical Models

Preclinical studies in rodent models of type 2 diabetes have demonstrated the potent glucose-lowering effects of **BMS-986118**. It has shown robust efficacy in improving glucose control in acute animal models, which is attributed to its dual insulinotropic and GLP-1 secretory effects. [2]

First-generation agonists like TAK-875 and AMG-837 also demonstrated significant glucose-lowering effects in preclinical models. For instance, AMG-837 showed a dose-dependent improvement in glucose tolerance in Zucker fatty rats.[1] TAK-875 also exhibited potent plasma glucose-lowering action in Wistar fatty rats.[3] A key advantage of **BMS-986118** lies in its dual-



action mechanism, which may lead to more durable and potent glycemic control. Notably, in studies with Zucker diabetic fatty (ZDF) rats, **BMS-986118** demonstrated a potent 2.5% decrease in hemoglobin A1c levels at doses of 1-15 mg/kg.[2]

| Compound   | Animal Model         | Dosing                           | Key Findings                                                 | Reference |
|------------|----------------------|----------------------------------|--------------------------------------------------------------|-----------|
| BMS-986118 | ZDF Rats             | 1-15 mg/kg                       | Potent 2.5%<br>decrease in<br>HbA1c                          | [2]       |
| Rats       | 1 and 3 mg/kg        | Increased active<br>GLP-1 levels | [2]                                                          |           |
| TAK-875    | Wistar Fatty Rats    | 3-30 mg/kg (oral)                | Dose-dependent improvement in glucose tolerance              | [4]       |
| AMG-837    | Zucker Fatty<br>Rats | 0.03-0.3 mg/kg<br>(oral)         | Dose-dependent<br>suppression of<br>plasma glucose<br>levels | [1]       |

## **Selectivity Profile**

A crucial aspect of GPR40 agonist development is selectivity against other receptors, particularly peroxisome proliferator-activated receptor-gamma (PPARy), to avoid off-target effects. **BMS-986118** was developed through chemotype optimization to overcome the off-target activity on PPARy that was a concern with earlier compounds.[2]

## Experimental Protocols GPR40 Signaling Pathway

The activation of GPR40 by agonists initiates a cascade of intracellular events. First-generation agonists primarily activate the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to insulin granule exocytosis. **BMS-986118**, with its dual agonism, is believed to also engage the Gαs pathway,







which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), a pathway known to potentiate GLP-1 secretion.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Benchmark: BMS-986118 Versus First-Generation GPR40 Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10837493#benchmarking-bms-986118-against-first-generation-gpr40-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com